molecular formula C22H18N4O5S2 B2887140 2-(4-(methylsulfonyl)phenyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 942008-93-7

2-(4-(methylsulfonyl)phenyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B2887140
CAS No.: 942008-93-7
M. Wt: 482.53
InChI Key: JCFKCLQRDKYIKP-UHFFFAOYSA-N
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Description

Its structure features a 6-nitrobenzo[d]thiazol-2-yl core linked to a pyridin-2-ylmethyl group and a 4-(methylsulfonyl)phenyl moiety via an acetamide bridge. The methylsulfonyl group on the phenyl ring contributes to polarity and may improve solubility or target interactions .

Properties

IUPAC Name

2-(4-methylsulfonylphenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O5S2/c1-33(30,31)18-8-5-15(6-9-18)12-21(27)25(14-16-4-2-3-11-23-16)22-24-19-10-7-17(26(28)29)13-20(19)32-22/h2-11,13H,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCFKCLQRDKYIKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-(Methylsulfonyl)phenyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features multiple pharmacophores, which enhance its selectivity and potency against specific biological targets. The molecular weight of this compound is approximately 482.5 g/mol, and it exhibits significant potential as a therapeutic agent.

Structural Characteristics

The compound consists of several key structural features that contribute to its biological activity:

Component Structural Feature Biological Activity
4-(Methylsulfonyl)phenyl groupMethylsulfonyl groupCOX-2 inhibition
6-Nitrobenzo[d]thiazoleNitro group on thiazoleAntimicrobial properties
Pyridin-2-ylmethyl acetamidePyridine ringAnticancer activity

Biological Mechanisms

The primary mechanism of action for this compound is the inhibition of cyclooxygenase-2 (COX-2), an enzyme that plays a critical role in inflammatory processes. By inhibiting COX-2, the compound reduces the synthesis of prostaglandins, leading to notable anti-inflammatory effects. Additionally, research indicates potential activity against malaria and other infectious diseases, suggesting a broader therapeutic application.

In Vitro Studies

  • COX-2 Inhibition : Studies have demonstrated that this compound effectively inhibits COX-2 with an IC50 value indicative of its potency . This inhibition is crucial for reducing inflammation and associated pain.
  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains, indicating its potential as an antimicrobial agent . The nitro group on the benzo[d]thiazole moiety enhances its reactivity towards microbial targets.
  • Anticancer Properties : Preliminary studies indicate that this compound exhibits cytotoxic effects on cancer cell lines, particularly through mechanisms involving apoptosis and cell cycle arrest .

Case Studies

A notable case study involved the evaluation of the compound's efficacy against HepG2 liver cancer cells using an MTT assay. The results indicated significant anti-proliferative activity, with an IC50 value lower than many existing treatments . This suggests that the compound could serve as a lead candidate for further development in cancer therapy.

Structure–Activity Relationship (SAR)

The SAR analysis highlights how variations in substituents can influence biological activity. For instance, the presence of electron-donating groups on the aromatic rings significantly enhances anticancer activity, while electron-withdrawing groups may reduce potency .

Comparison with Similar Compounds

Anticancer and Enzyme Inhibition

  • VEGFR-2 Inhibition (): Compounds 4a–4d showed moderate to strong VEGFR-2 inhibition, with IC50 values ranging from 0.89–1.82 µM. The bromo-substituted 4c exhibited the highest activity (IC50 = 0.89 µM), attributed to enhanced hydrophobic interactions .
  • MMP-9/Cathepsin Inhibition (): Sulfonamide derivatives (e.g., 2b, 2e) demonstrated potent MMP-9 inhibition (>70% at 10 µM).
  • Antifungal Activity (): The nitro-substituted S30 showed reduced activity compared to non-nitro analogs, likely due to electron-withdrawing effects destabilizing hydrogen bonding.

Anticonvulsant and Anti-inflammatory Potential

  • Anticonvulsant Derivatives (): Triazole- and imidazole-linked benzothiazoles (e.g., 5a–m) displayed significant activity in rodent models. The target compound’s pyridinyl group could similarly modulate CNS targets but requires validation .
  • Acute Inflammation (): Piperazine-containing thiazoles (e.g., Compounds 13–18) inhibited MMPs with IC50 values <1 µM. The target compound’s lack of a piperazine moiety may limit anti-inflammatory efficacy unless the methylsulfonyl group compensates .

Q & A

Q. What are the critical steps and optimization strategies for synthesizing this compound?

The synthesis involves multi-step reactions, including coupling of the benzo[d]thiazole and pyridinylmethyl moieties, sulfonylation, and nitro-group introduction. Key parameters include:

  • Temperature control : Maintain 60–80°C during nucleophilic substitution to avoid side reactions (e.g., nitro-group reduction) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for acetamide bond formation .
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane (20–50%) to isolate intermediates, confirmed by TLC .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR identify aromatic protons (δ 7.2–8.5 ppm) and confirm methylsulfonyl (δ 3.1 ppm) and nitro-group placement .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., observed [M+H]+^+ at m/z 499.12 vs. calculated 499.11) .
  • HPLC : Purity >95% achieved using a C18 column (acetonitrile/water, 70:30) .

Q. What are the primary biological targets hypothesized for this compound?

Structural analogs (e.g., benzothiazole hybrids) show activity against VEGFR-2 (anti-angiogenesis) and kinase inhibitors (e.g., IC50_{50} < 1 μM in enzyme assays) . The nitrobenzo[d]thiazol group may intercalate DNA or inhibit topoisomerases .

Q. How can solubility and stability be optimized for in vitro assays?

  • Solubility : Use DMSO stock solutions (10 mM) diluted in PBS (pH 7.4) with sonication to prevent aggregation .
  • Stability : Store at -80°C in amber vials; monitor degradation via weekly HPLC (retention time shifts indicate hydrolysis) .

Q. What in vitro models are suitable for initial bioactivity screening?

  • Anticancer : MTT assays on U-87 glioblastoma cells (IC50_{50} determination) .
  • Antimicrobial : MIC assays against Gram-negative pathogens (e.g., E. coli) .

Advanced Research Questions

Q. How can contradictory bioactivity data across assays be resolved?

Example: If cytotoxicity is observed in MTT but not in colony formation assays:

  • Orthogonal validation : Use flow cytometry (Annexin V/PI staining) to confirm apoptosis vs. cytostatic effects .
  • Structural analysis : Compare ROS generation potential (via DCFH-DA assay) to rule out assay-specific artifacts .

Q. What computational strategies predict target binding modes?

  • Docking : Use AutoDock Vina with VEGFR-2 (PDB: 4ASD) to model the nitrobenzo[d]thiazol moiety in the ATP-binding pocket .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å indicates robust interactions) .

Q. How can structure-activity relationship (SAR) studies guide derivatization?

  • Nitro-group replacement : Substitute with -CF3_3 to enhance metabolic stability (see 4c in for bromine analog cytotoxicity trends).
  • Methylsulfonyl modification : Replace with sulfonamide to improve solubility (logP reduction from 3.5 to 2.8 predicted via SwissADME) .

Q. What methodologies assess metabolic stability in hepatic models?

  • Microsomal assays : Incubate with human liver microsomes (HLM) and NADPH; monitor parent compound depletion via LC-MS/MS (t1/2_{1/2} > 60 min suggests stability) .
  • CYP450 inhibition : Screen against CYP3A4/CYP2D6 using luminescent substrates (IC50_{50} > 10 μM indicates low risk of drug-drug interactions) .

Q. How can synergistic effects with clinical drugs be systematically evaluated?

  • Combinatorial screening : Use a checkerboard assay (e.g., with cisplatin) to calculate combination index (CI < 1 indicates synergy) .
  • Pathway analysis : RNA-seq post-treatment to identify co-regulated pathways (e.g., p53 or MAPK) .

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